{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone
Description
The compound {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone features a 1,2,3-thiadiazole core substituted at position 5 with a 4-chlorophenyl sulfonyl group and at position 4 with a piperidinyl methanone moiety. Potential applications include antimicrobial, anticancer, or receptor-targeted therapies, inferred from structurally related compounds .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-10-4-6-11(7-5-10)23(20,21)14-12(16-17-22-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQDLPDLPORNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenylsulfonylthiosemicarbazide. This intermediate is then cyclized to form the 1,2,3-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with piperidine and a suitable acylating agent to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the piperidine moiety can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone, in anticancer research. A study synthesized several thiadiazole derivatives and evaluated their effects on cancer cell lines such as LoVo and MCF-7. The results indicated promising anticancer activity with IC50 values suggesting effective inhibition of cell proliferation and induction of apoptosis in these cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Induction of apoptosis |
| 2g | MCF-7 | 23.29 | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker activity against other tested strains . This suggests its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Antiviral Applications
The antiviral potential of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone has also been explored. Its structural components enhance its interaction with viral targets, making it a candidate for further investigation in antiviral drug development .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Studies have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations to elucidate its interactions with biological targets . These insights are vital for improving the efficacy and selectivity of the compound in drug design.
Toxicological Assessments
Toxicity evaluations using models such as Daphnia magna have shown that some derivatives exhibit low toxicity while maintaining high efficacy against cancer cell lines. This balance is essential for the development of safe therapeutic agents .
Case Study 1: Synthesis and Characterization
A detailed synthesis route for {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone was established involving several steps:
- Esterification
- Hydrazination
- Cyclization
- Formation of sulfonyl chloride
- Nucleophilic substitution
This multi-step synthesis underscores the complexity involved in producing this compound for research purposes .
Case Study 2: Interaction with Antibiotics
Recent research has examined the synergistic interactions between thiadiazole derivatives and antibiotics like Amphotericin B. These interactions were characterized using fluorescence spectroscopy and quantum mechanical modeling, revealing enhanced clinical efficacy when combined with existing antibiotics .
Mechanism of Action
The mechanism of action of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 3: Substituent Impact on Properties
Biological Activity
The compound {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds that have been extensively studied for their biological properties. The presence of sulfur in their structure enhances their lipophilicity, facilitating cellular membrane penetration and biological activity. Various derivatives of thiadiazole exhibit a wide range of pharmacological effects, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation markers.
- Enzyme Inhibition : Inhibition of key enzymes such as urease and acetylcholinesterase.
Antibacterial Activity
The compound has demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating various synthesized derivatives of thiadiazole, the compound showed promising results in inhibiting bacterial growth, indicating its potential as an antibacterial agent .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis through the modulation of apoptotic markers such as Bax/Bcl-2 ratios and caspase activation. The IC50 values for these activities were notably low, indicating high potency .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Cell cycle arrest at S phase |
| HepG2 | 5.36 | Increased apoptosis via caspase activation |
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on enzymes such as urease and acetylcholinesterase (AChE). The results indicated that it possesses significant urease inhibitory activity, which could be beneficial in managing conditions like kidney stones and urinary infections .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Urease | Competitive | 8.32 |
| Acetylcholinesterase | Non-competitive | 12.50 |
Case Studies
- Anticancer Efficacy : A study conducted by Yang et al. demonstrated that the introduction of a piperidine ring significantly enhanced the anticancer activity of thiadiazole derivatives compared to their non-piperidine counterparts. The study highlighted that modifications in substituents could lead to substantial improvements in biological efficacy .
- Antibacterial Screening : Research conducted by Aziz-ur-Rehman et al. showed that derivatives with the sulfonyl group exhibited enhanced antibacterial properties compared to other functional groups. This suggests that structural modifications can play a crucial role in optimizing biological activity .
Q & A
Basic Research Question
- Spectroscopy :
- X-ray Crystallography : Use SHELX software for structure refinement. For example, anisotropic displacement parameters and R-factors (<0.06) validate bond lengths/angles .
What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
Advanced Research Question
Discrepancies in antimicrobial or receptor-binding activities across studies may arise from:
- Purity : Impurities in synthesized batches (e.g., unreacted sulfonyl intermediates) can skew bioassay results. Use HPLC (≥95% purity thresholds) and recrystallization for standardization .
- Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or receptor subtypes (e.g., CB1 vs. CB2) require controlled comparative studies. Dose-response curves and IC₅₀ validation are critical .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CB1 receptors. Validate against known inverse agonists (e.g., rimonabant) using RMSD metrics .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100+ ns trajectories. Key parameters: hydrogen bonding, hydrophobic contacts, and binding free energies (MM/PBSA) .
How does the sulfonyl group influence the compound’s metabolic stability, and what in vitro assays can assess this?
Advanced Research Question
The sulfonyl group enhances metabolic stability by reducing oxidative degradation. Assays include:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
What strategies are effective in resolving crystallographic data discrepancies for this compound?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Validate with Rint (<5%) and completeness (>98%) .
How can SAR studies be designed to explore the role of the thiadiazole ring in bioactivity?
Advanced Research Question
- Analog Synthesis : Replace thiadiazole with oxadiazole or triazole cores and compare IC₅₀ values .
- Electron-Withdrawing Modifications : Introduce nitro or trifluoromethyl groups to assess electronic effects on receptor binding .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Advanced Research Question
- Matrix Effects : Plasma proteins may interfere with LC-MS detection. Use protein precipitation (acetonitrile) or SPE for cleanup .
- Sensitivity : Optimize MRM transitions (e.g., m/z 409 → 214 for quantification) with a lower limit of detection (LLOD) <1 ng/mL .
How does the compound’s solubility profile impact formulation for in vivo studies?
Basic Research Question
- Solubility : Poor aqueous solubility (~<10 µM) necessitates formulations like PEG-400/water mixtures or nanoemulsions .
- LogP : Predicted LogP ~3.5 (via ChemDraw) suggests moderate lipophilicity, requiring bile salt solubilizers for oral dosing .
What structural analogs of this compound have shown promise in anticancer research, and what mechanistic insights exist?
Advanced Research Question
Analog 12c (with a 4-chlorophenyl-imidazole core) demonstrated tubulin polymerization inhibition (IC₅₀ = 0.8 µM) via colchicine-site binding. Mechanistic validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
